![molecular formula C10H14N2O3S3 B052035 5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122266-90-4](/img/structure/B52035.png)
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as METTS, and it belongs to the class of sulfonamide compounds. The unique structure of METTS makes it an attractive candidate for various biomedical applications, such as cancer treatment, anti-inflammatory therapy, and imaging.
Wirkmechanismus
The exact mechanism of action of METTS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. METTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.
Biochemische Und Physiologische Effekte
METTS has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, METTS has been shown to reduce oxidative stress and improve mitochondrial function. METTS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using METTS in lab experiments is its potency and specificity. METTS has been shown to have a high degree of selectivity towards cancer cells, making it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one limitation of using METTS in lab experiments is its complex synthesis process, which may limit its availability for widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on METTS. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the therapeutic properties of METTS, such as its anti-tumor and anti-inflammatory activities. Additionally, further studies are needed to fully understand the mechanism of action of METTS and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of METTS involves several steps, starting with the synthesis of a key intermediate compound, 2-mercaptothiophene. The intermediate is then subjected to a series of reactions to form the final product, METTS. The synthesis of METTS is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
METTS has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of METTS is in cancer treatment. Studies have shown that METTS exhibits potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. METTS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
122266-90-4 |
|---|---|
Produktname |
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide |
Molekularformel |
C10H14N2O3S3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[(2-methoxyethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S3/c1-15-3-2-12-6-8-4-7-5-9(18(11,13)14)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
XQWLZDZVIBNJRP-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Kanonische SMILES |
COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



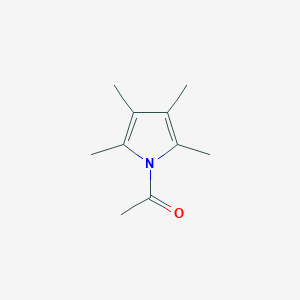
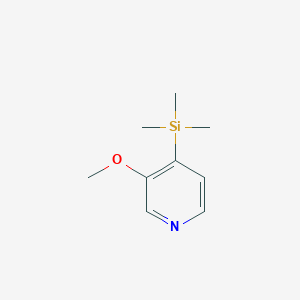
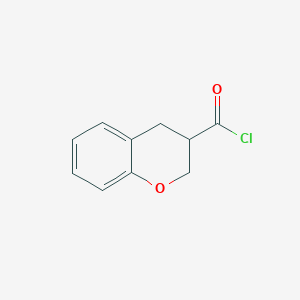
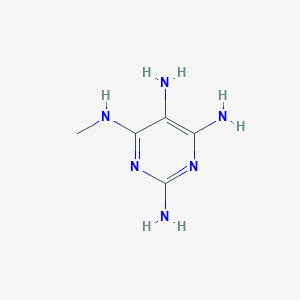
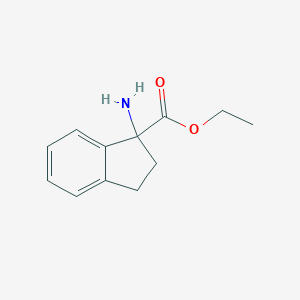
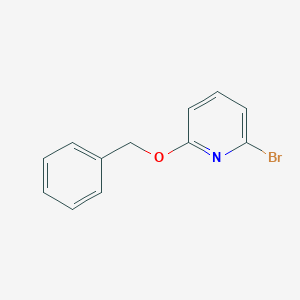
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
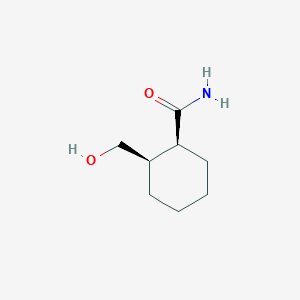
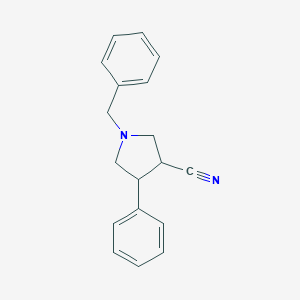
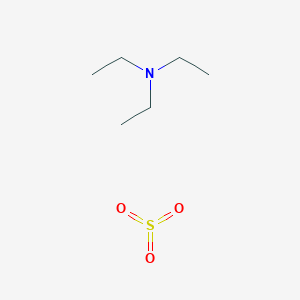
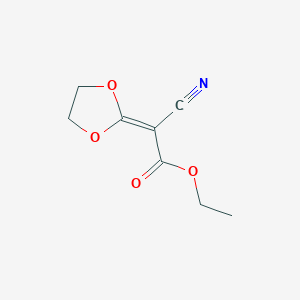
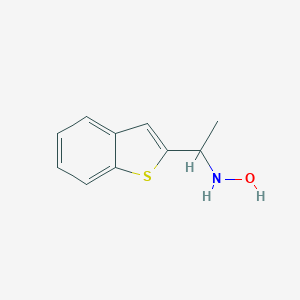
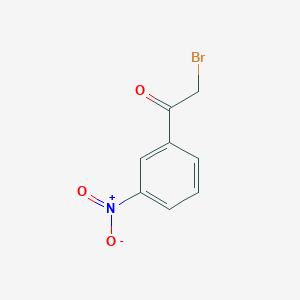
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)